molecular formula C16H12BrN3O2S B11975483 2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B11975483
M. Wt: 390.3 g/mol
InChI Key: HWYLVEJBOPSQEF-UHFFFAOYSA-N
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Description

2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that includes a quinazolinone core, a bromophenyl group, and a sulfanylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of anthranilic acid with an appropriate aldehyde to form the quinazolinone ring. The bromophenyl group is then introduced through a bromination reaction, followed by the attachment of the sulfanylacetamide moiety via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core may interact with active sites of enzymes, while the bromophenyl group may enhance binding affinity through hydrophobic interactions. The sulfanylacetamide moiety may also play a role in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
  • **2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
  • **2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Uniqueness

2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its potential for interactions with biological targets, while the sulfanylacetamide moiety provides additional sites for chemical modification and optimization.

Properties

Molecular Formula

C16H12BrN3O2S

Molecular Weight

390.3 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C16H12BrN3O2S/c17-10-5-7-11(8-6-10)20-15(22)12-3-1-2-4-13(12)19-16(20)23-9-14(18)21/h1-8H,9H2,(H2,18,21)

InChI Key

HWYLVEJBOPSQEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)N)C3=CC=C(C=C3)Br

Origin of Product

United States

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